Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, cyanophenyl, and carboxylate groups in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and esterification reactions. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 4-cyanobenzaldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.
Bromination: The resulting compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: Finally, the brominated product undergoes esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine and cyanophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Methyl 8-fluoro-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Methyl 8-iodo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogues may not. This uniqueness can be exploited in drug design and material science to achieve desired properties and activities.
Properties
IUPAC Name |
methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c1-22-16(21)12-6-13(17)15-19-14(9-20(15)8-12)11-4-2-10(7-18)3-5-11/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBFIKULUVOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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